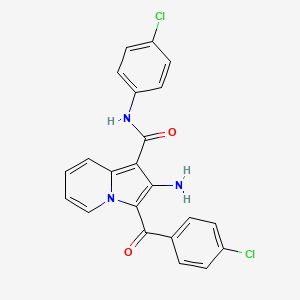![molecular formula C17H18O5 B2638272 [3-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone CAS No. 263395-66-0](/img/structure/B2638272.png)
[3-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[3-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone” is a chemical compound with the CAS Number: 263395-66-0 . It has a molecular weight of 302.33 and its molecular formula is C17H18O5 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H18O5/c1-19-11-21-15-8-6-13(7-9-15)17(18)14-4-3-5-16(10-14)22-12-20-2/h3-10H,11-12H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound has a density of 1.157g/cm3 . It has a boiling point of 444.1ºC at 760 mmHg . Unfortunately, the melting point is not available .Scientific Research Applications
Synthesis and Structural Investigation
Research on compounds with methoxymethoxy and phenyl groups often focuses on their synthesis and structural characterization. For example, a study by Akkurt et al. (2003) detailed the crystal structure of a related compound, emphasizing the importance of single-crystal X-ray diffraction in understanding the molecular conformation and interactions such as weak intermolecular C–H...O interactions (Akkurt, Sarıpınar, Öztürk, Yılmaz, & Fun, 2003). These structural insights are crucial for the development of new materials and drugs by providing a foundational understanding of molecular geometry and potential reactivity.
Antiestrogenic and Anticancer Activity
Some derivatives of phenyl methanones have been explored for their biological activities. A notable study by Jones et al. (1979) discovered potent antiestrogenic activity in rats and mice for a related compound, indicating a high binding affinity to estrogen receptors (Jones, Suarez, Massey, Black, & Tinsley, 1979). Moreover, Magalhães et al. (2013) investigated a phenstatin family member, finding it inhibits tubulin polymerization and induces apoptosis in human leukemia HL-60 cells, showcasing potential anticancer therapeutic benefits (Magalhães et al., 2013).
Antimicrobial Activity
The synthesis and antimicrobial activity of compounds containing methoxy and phenyl groups have also been a focus. Kumar et al. (2012) synthesized a series of compounds and found them to exhibit significant antimicrobial activity, particularly those containing methoxy groups, which compared favorably with standard drugs (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Novel Synthetic Methods
Innovation in synthetic methods is another area of research. Largeron and Fleury (1998) reported a one-pot electrochemical synthesis of novel benzoxazine derivatives with anti-stress oxidative properties, starting from a related compound. This demonstrates the utility of electrochemical approaches in synthesizing complex molecules efficiently (Largeron & Fleury, 1998).
Safety and Hazards
properties
IUPAC Name |
[3-(methoxymethoxy)phenyl]-[4-(methoxymethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-19-11-21-15-8-6-13(7-9-15)17(18)14-4-3-5-16(10-14)22-12-20-2/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKYIJLNKUEYAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2638190.png)
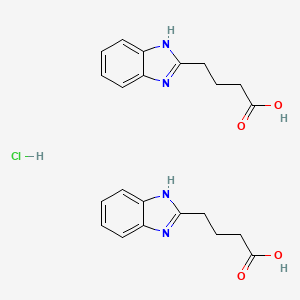

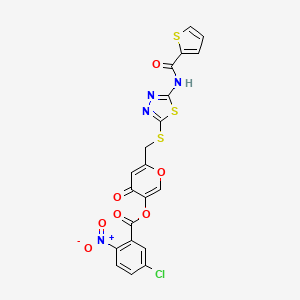
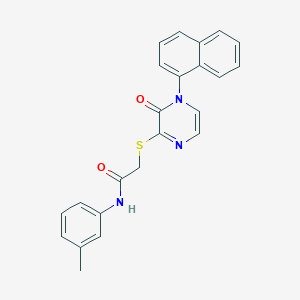
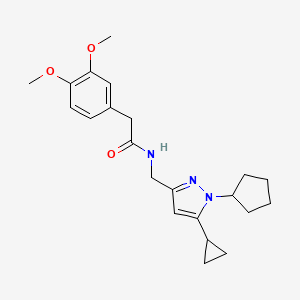
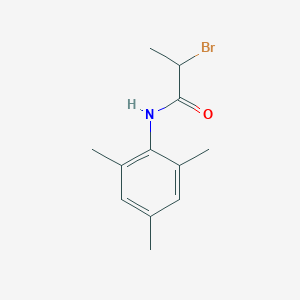
![5-bromo-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2638200.png)
![Methyl 4-({[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxy]acetyl}amino)benzoate](/img/structure/B2638202.png)
![8-[(4-Benzylpiperidin-1-YL)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione](/img/structure/B2638204.png)
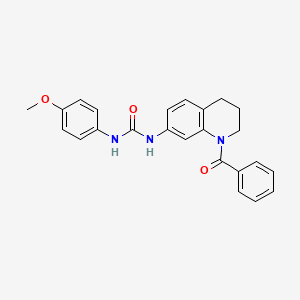

![3-[2-(2-Methylpropyl)pyrazol-3-yl]propanoic acid](/img/structure/B2638210.png)
